2-benzenesulfonamido-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide
Overview
Description
2-benzenesulfonamido-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a thiazole ring, and a benzenesulfonamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Mechanism of Action
Target of Action
It is known that indole derivatives, a key component of this compound, play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that the compound may interact with its targets, leading to changes in the cellular processes.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Given the biological activities associated with indole derivatives , it can be inferred that the compound may have a range of effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
The indole nucleus in 2-benzenesulfonamido-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors This makes it a valuable compound for biochemical reactions
Cellular Effects
The cellular effects of this compound are not yet fully known. Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could have a significant impact on cell function.
Molecular Mechanism
It is known that indole derivatives can inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzenesulfonamido-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction between tryptamine and a thiazole derivative using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the synthesis process. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-benzenesulfonamido-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-benzenesulfonamido-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases and conditions.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound shares the indole moiety and has similar biological activities.
Indole-3-acetic acid: A plant hormone with a similar indole structure, known for its role in plant growth and development.
Indole-2-carboxylic acid: Another indole derivative with applications in medicinal chemistry and drug development.
Uniqueness
2-benzenesulfonamido-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzenesulfonamide group enhances its solubility and bioavailability, while the thiazole ring provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2/c25-19(21-11-10-14-12-22-17-9-5-4-8-16(14)17)18-13-28-20(23-18)24-29(26,27)15-6-2-1-3-7-15/h1-9,12-13,22H,10-11H2,(H,21,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVINOIDWMCUKQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCCC3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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